molecular formula C12H16O5 B14391622 1-(3-Ethoxy-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one CAS No. 89880-47-7

1-(3-Ethoxy-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one

Cat. No.: B14391622
CAS No.: 89880-47-7
M. Wt: 240.25 g/mol
InChI Key: CWZRLDUQWWNYAJ-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one is an organic compound with a complex structure, characterized by the presence of ethoxy, hydroxy, and dimethoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxy-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxy-4,6-dimethoxyphenol and ethanone derivatives.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Industrial Production Methods: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxy-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidation reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reagents: Reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Substitution reactions may involve reagents like halogens, acids, or bases under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

1-(3-Ethoxy-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, such as antibacterial or antifungal properties.

    Medicine: Research may explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound can be used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: Influencing biochemical pathways, such as oxidative stress response or signal transduction pathways.

Comparison with Similar Compounds

1-(3-Ethoxy-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include 1-(3,4-dimethoxyphenyl)ethan-1-one and

Properties

CAS No.

89880-47-7

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

1-(3-ethoxy-2-hydroxy-4,6-dimethoxyphenyl)ethanone

InChI

InChI=1S/C12H16O5/c1-5-17-12-9(16-4)6-8(15-3)10(7(2)13)11(12)14/h6,14H,5H2,1-4H3

InChI Key

CWZRLDUQWWNYAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1O)C(=O)C)OC)OC

Origin of Product

United States

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